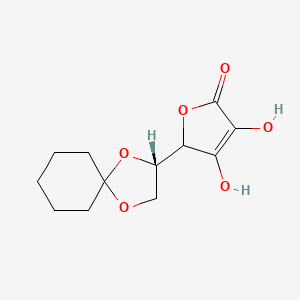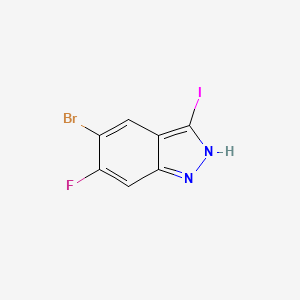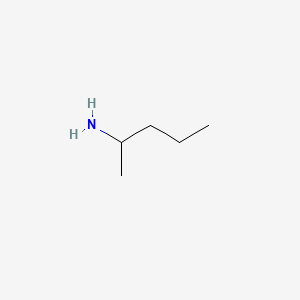
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as Vitamin C. This compound is characterized by the presence of a cyclohexylidene group attached to the 5,6-positions of the ascorbic acid molecule. The modification enhances the stability of the ascorbic acid, making it more resistant to oxidation and degradation. This stability is particularly beneficial in various applications, including pharmaceuticals and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups at the 5 and 6 positions of L-ascorbic acid. This is achieved by reacting L-ascorbic acid with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The cyclohexylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid derivatives, L-ascorbic acid, and various substituted ascorbic acid derivatives.
Aplicaciones Científicas De Investigación
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid has a wide range of scientific research applications:
Chemistry: It is used as a stable form of Vitamin C in various chemical reactions and studies.
Biology: The compound is used in studies related to antioxidant activity and cellular protection.
Medicine: It is explored for its potential in enhancing the stability and efficacy of Vitamin C in pharmaceutical formulations.
Industry: The compound is used in the cosmetic industry for its antioxidant properties and stability, making it a valuable ingredient in skincare products.
Mecanismo De Acción
The mechanism of action of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid involves its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The cyclohexylidene group enhances the stability of the ascorbic acid, allowing it to maintain its antioxidant activity for a longer duration. The molecular targets include various cellular components, such as lipids, proteins, and DNA, which are protected from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
L-ascorbic acid: The parent compound, known for its antioxidant properties but less stable.
Dehydroascorbic acid: An oxidized form of ascorbic acid with different biological activities.
Ascorbyl palmitate: A fat-soluble derivative of ascorbic acid used in various applications.
Uniqueness
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid stands out due to its enhanced stability compared to L-ascorbic acid This stability makes it more suitable for applications where prolonged antioxidant activity is required, such as in pharmaceuticals and cosmetics
Propiedades
Número CAS |
6614-52-4 |
|---|---|
Fórmula molecular |
C12H16O6 |
Peso molecular |
256.25 |
Nombre IUPAC |
2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C12H16O6/c13-8-9(14)11(15)17-10(8)7-6-16-12(18-7)4-2-1-3-5-12/h7,10,13-14H,1-6H2/t7-,10?/m0/s1 |
Clave InChI |
SKQBFUVTZXIHLB-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O |
SMILES canónico |
C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)



![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)







![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)
